3-Cyclopropylpyridine 1-oxide
Description
Properties
CAS No. |
188918-73-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
3-cyclopropyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2 |
InChI Key |
LBZYCFVOGHXGIT-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C[N+](=CC=C2)[O-] |
Synonyms |
Pyridine, 3-cyclopropyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing vs. electron-donating groups : The nitro group in 4-nitro derivatives increases electrophilicity, while cyclopropyl groups introduce steric effects and moderate electron withdrawal.
- Reactivity : Hydroxymethyl-substituted N-oxides undergo cyanide-mediated rearrangements to form nitriles , whereas nitro-substituted derivatives are more prone to hazardous decomposition .
Research Findings and Data
Table 1: Comparative Reactivity of Pyridine 1-Oxides
Mechanistic Note: The reaction of pyridine 1-oxides with methyl fluorosulfonate generates 1-alkoxypyridinium salts, which react with cyanide to form nitriles. Steric effects from the cyclopropyl group may alter this pathway .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 3-Cyclopropylpyridine 1-oxide, and how should they be applied?
- Methodological Answer :
- FT-IR : Identify functional groups such as the N-oxide moiety (O–N–O stretch near 1250–1350 cm⁻¹) and cyclopropyl C–H vibrations (2800–3100 cm⁻¹). Compare experimental data with Density Functional Theory (DFT) simulations to validate assignments .
- NMR : Use ¹H and ¹³C NMR to resolve cyclopropyl protons (δ 0.5–2.0 ppm) and pyridine ring protons (δ 7.0–9.0 ppm). 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and substituent positions .
- UV-Vis : Assess electronic transitions (e.g., π→π* or n→π*) to infer conjugation effects from the cyclopropyl group .
- Table :
| Technique | Target Features | Key Parameters |
|---|---|---|
| FT-IR | N-oxide, C–H stretches | 1250–1350 cm⁻¹ (O–N–O), 2800–3100 cm⁻¹ (C–H) |
| ¹H NMR | Cyclopropyl protons | δ 0.5–2.0 ppm (multiplet splitting) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Peroxide Risk : Classify as a peroxide-forming compound. Test for peroxides quarterly using iodide/iodine detection strips. Store under inert gas (N₂/Ar) at 2–8°C .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer :
- Oxidation of Pyridine : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 12–24 hrs). Monitor reaction progress via TLC (Rf shift) .
- Cyclopropanation : React 3-bromopyridine 1-oxide with cyclopropylboronic acid via Suzuki-Miyaura coupling (Pd catalyst, base, 80°C). Purify via column chromatography (SiO₂, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational (DFT) data for this compound be resolved?
- Methodological Answer :
- Basis Set Optimization : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to improve accuracy for N-oxide and cyclopropyl groups .
- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR/UV conditions .
- Vibrational Analysis : Compare experimental FT-IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) to adjust for anharmonicity .
Q. What experimental approaches assess the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40–60°C for 7–14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Measure mass loss under N₂ atmosphere (10°C/min) to identify decomposition thresholds (>150°C) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS .
Q. How can researchers design in vivo models to study the biological activity of this compound derivatives?
- Methodological Answer :
- Dosing Strategy : Use pharmacokinetic profiling (e.g., oral vs. intravenous in rats) to determine bioavailability. Adjust doses based on logP (predicted ~1.5–2.0) .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .
- Mechanistic Studies : Employ radiolabeled analogs (³H/¹⁴C) to track metabolite distribution in tissues via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
